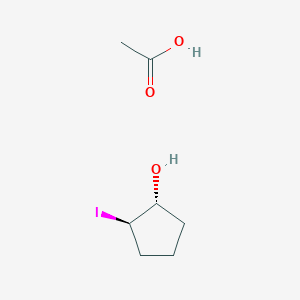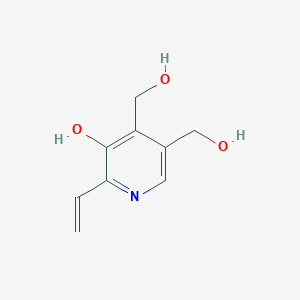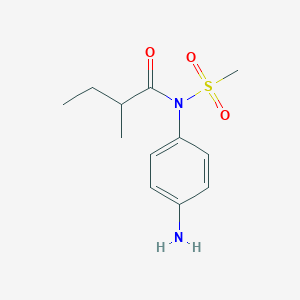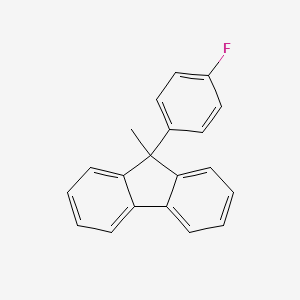![molecular formula C16H22O3S B14609646 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol CAS No. 59482-67-6](/img/structure/B14609646.png)
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It features a benzenesulfonyl group attached to a cyclohexene ring, which is further substituted with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexene derivative. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol involves its interaction with molecular targets through its benzenesulfonyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methylbenzenesulfonyl chloride: This compound features a similar benzenesulfonyl group but with different substituents, leading to distinct chemical properties.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and are studied for their biological activities.
Uniqueness
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59482-67-6 |
|---|---|
Molekularformel |
C16H22O3S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
3-(benzenesulfonylmethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H22O3S/c1-12-14(16(2,3)10-9-15(12)17)11-20(18,19)13-7-5-4-6-8-13/h4-8,15,17H,9-11H2,1-3H3 |
InChI-Schlüssel |
YAMPQTBRJXYNFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1O)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)









